molecular formula C16H18N2O2 B8761290 Benzyl 4-(aminomethyl)benzylcarbamate

Benzyl 4-(aminomethyl)benzylcarbamate

Cat. No.: B8761290
M. Wt: 270.33 g/mol
InChI Key: KXVJWKVRQBQQEH-UHFFFAOYSA-N
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Description

Benzyl 4-(aminomethyl)benzylcarbamate is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

benzyl N-[[4-(aminomethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C16H18N2O2/c17-10-13-6-8-14(9-7-13)11-18-16(19)20-12-15-4-2-1-3-5-15/h1-9H,10-12,17H2,(H,18,19)

InChI Key

KXVJWKVRQBQQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of benzylchloroformate (10.48 ml, 74 mmol) in dichloromethane (250 ml) was added to an ice-cooled solution of 4-aminomethyl benzylamine (10 g, 74 mmol) and triethylamine (9.77 ml, 74 mmol), in dichloromethane (480 ml) over 90 minutes. The mixture was concentrated under reduced pressure and the residue partitioned between ethyl acetate (450 ml) and 1M sodium hydroxide solution (300 ml). The resulting mixture was filtered, the layers separated and the organic phase dried over magnesium sulphate and evaporated under reduced pressure. The residue was dissolved in hot ethyl acetate, the solution cooled in an ice-bath, the resulting solid filtered off, and the filtrate evaporated under reduced pressure to afford the title compound as a white solid, 7.44 g.
Quantity
10.48 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step One
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250 mL
Type
solvent
Reaction Step One
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10 g
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reactant
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9.77 mL
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reactant
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Quantity
480 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1,4-bis(aminomethyl)benzene (10.0 g, 74 mmol) and triethylamine (9.8 ml, 74 mmol) in dichloromethane (480 ml) was cooled to 0° C. and treated with a solution of benzylchloroformate (10.5 ml, 74 mmol) in dichloromethane (250 ml). The resulting mixture was allowed to warm gradually to room temperature of a period of 16 h. The solvent was removed in vacuo and the residue partitioned between ethyl acetate (450 ml) and 1M aqueous sodium hydroxide (300 ml). The resulting biphasic mixture was filtered and the organic phase separated, dried (magnesium sulfate) and reduced in vacuo to give a waxy solid. Trituration with hot ethyl acetate followed by concentration of the liquors gave the title compound as a waxy solid (7.4 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.8 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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